cis-3-(Hydroxymethyl)cyclopentanol

Description

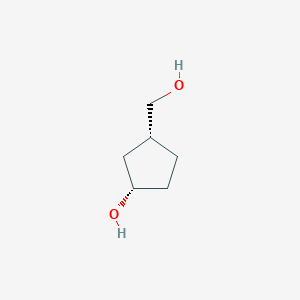

Structure

3D Structure

Properties

IUPAC Name |

(1S,3R)-3-(hydroxymethyl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-4-5-1-2-6(8)3-5/h5-8H,1-4H2/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAXTIFHKIGLEJ-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to cis-3-(Hydroxymethyl)cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-3-(Hydroxymethyl)cyclopentanol, a versatile building block with potential applications in pharmaceutical development. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and biological evaluation, and explores its mechanism of action through relevant signaling pathways.

Chemical and Physical Properties

This compound, with the CAS Number 111292-52-5 , is a diol featuring a cyclopentane ring.[1] Its structure combines a primary and a secondary alcohol, making it a valuable chiral intermediate in the synthesis of more complex molecules, including carbocyclic nucleoside analogues with potential antiviral and anticancer activities.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 111292-52-5 | [1] |

| Molecular Formula | C₆H₁₂O₂ | [2][3] |

| Molecular Weight | 116.16 g/mol | [2][3] |

| IUPAC Name | (1S,3R)-3-(hydroxymethyl)cyclopentan-1-ol | [1] |

| Storage | Inert atmosphere, Room Temperature | [2] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the stereoselective reduction of 3-(hydroxymethyl)cyclopentan-1-one. This method allows for the controlled formation of the cis diastereomer.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common stereoselective reduction methods for cyclic ketones.

Materials:

-

3-(Hydroxymethyl)cyclopentan-1-one

-

Sodium borohydride (NaBH₄) or other suitable reducing agent

-

Methanol (or another appropriate solvent)

-

Dichloromethane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Dissolve 3-(hydroxymethyl)cyclopentan-1-one in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution in portions.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Biological Activity and Experimental Protocols

Carbocyclic analogs derived from 3-(hydroxymethyl)cyclopentanol have demonstrated anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The proposed mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol describes a general method for evaluating the anti-inflammatory activity of this compound by measuring its effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.[4]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

ELISA kits for mouse TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no compound) and a negative control (no LPS stimulation).

-

Sample Collection: After incubation, collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[4]

-

Data Analysis: Calculate the percentage inhibition of cytokine production by the compound compared to the LPS-stimulated vehicle control.

Signaling Pathway

The anti-inflammatory effects of compounds structurally related to this compound are attributed to the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including TNF-α and IL-6.

The NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by this compound analogs.

Caption: Proposed inhibition of the NF-κB pathway.

Spectroscopic Data

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are generalized and may require optimization. All laboratory work should be conducted in accordance with institutional safety guidelines.

References

- 1. This compound | C6H12O2 | CID 14020434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. achmem.com [achmem.com]

- 3. 3-(Hydroxymethyl)cyclopentanol | C6H12O2 | CID 58651115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Apoptosis Induction and Immunomodulating Activities of Nga-Kee-Mon (Perilla frutescens) Seed Extract [mdpi.com]

- 5. 2-(Hydroxymethyl)cyclopentanol | C6H12O2 | CID 364429 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to cis-3-(Hydroxymethyl)cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of cis-3-(Hydroxymethyl)cyclopentanol, a versatile building block in modern organic synthesis, particularly in the development of novel carbocyclic nucleoside analogues.

Molecular Structure and Properties

This compound is a diol featuring a cyclopentane ring substituted with a hydroxymethyl group and a hydroxyl group in a cis relative stereochemistry. This arrangement of functional groups imparts specific conformational preferences and reactivity patterns that are crucial for its application in stereoselective synthesis.

Below is a diagram of the molecular structure of this compound.

Caption: 2D representation of this compound.

The key quantitative properties of this molecule are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| IUPAC Name | cis-3-(Hydroxymethyl)cyclopentan-1-ol |

| CAS Number | 111292-52-5 |

| Canonical SMILES | C1C--INVALID-LINK--O |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the stereoselective reduction of 3-(hydroxymethyl)cyclopentan-1-one. The choice of reducing agent is critical to ensure the desired cis-stereochemistry of the final product. Sodium borohydride (NaBH₄) is a widely used reagent for this transformation due to its mildness and selectivity.

Another innovative and sustainable approach involves the hydrogenative ring-rearrangement of 5-hydroxymethylfurfural (HMF), a versatile platform chemical derived from biomass.[1] This method represents a greener alternative to traditional synthetic routes.

The following diagram illustrates a typical experimental workflow for the synthesis of this compound via the reduction of its ketone precursor.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound via Ketone Reduction

This protocol provides a representative method for the synthesis of this compound by the reduction of 3-(hydroxymethyl)cyclopentan-1-one using sodium borohydride.

Materials:

-

3-(hydroxymethyl)cyclopentan-1-one

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(hydroxymethyl)cyclopentan-1-one in anhydrous methanol. The typical concentration is around 0.2-0.5 M.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.

-

Addition of Reducing Agent: While maintaining the temperature at 0°C, slowly add sodium borohydride (typically 1.5-2.0 equivalents) to the stirred solution in small portions. The addition should be controlled to prevent excessive foaming.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding deionized water to the flask.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Development

This compound serves as a crucial chiral building block for the synthesis of carbocyclic nucleosides.[1] These compounds are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane ring. This structural modification can impart enhanced metabolic stability and potent biological activity, including antiviral and anticancer properties. The diol functionality of this compound allows for the introduction of the nucleobase and the phosphate moiety, mimicking the natural nucleoside structure.

References

physical and chemical properties of cis-3-(Hydroxymethyl)cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-3-(Hydroxymethyl)cyclopentanol is a cyclopentanol derivative featuring a five-membered ring substituted with both a hydroxymethyl and a hydroxyl group in a cis configuration. This bifunctional molecule serves as a versatile chiral building block in organic synthesis, particularly in the development of pharmaceuticals and specialty polymers where precise molecular architecture is paramount.[1] Its structural characteristics, including two chiral centers, make it a valuable intermediate for the synthesis of complex molecules such as carbocyclic nucleosides, which have demonstrated potential as antiviral and anticancer agents.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in various synthetic protocols. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂ | [1][2] |

| Molecular Weight | 116.16 g/mol | [1][2][3] |

| Boiling Point | 246.5 ± 8.0 °C at 760 mmHg | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Flash Point | 120.6 ± 13.0 °C | [4] |

| LogP (Partition Coefficient) | -0.45 | [4] |

| Solubility | Soluble in chloroform, DMSO, and acetone. | [4] |

| Physical Description | Oil | |

| Storage | Inert atmosphere, Room Temperature | [5] |

Chemical Structure and Stereochemistry

The structure of this compound consists of a cyclopentane ring with a hydroxyl group (-OH) and a hydroxymethyl group (-CH₂OH) on the same side of the ring. The presence of two chiral centers gives rise to different stereoisomers. The common stereoisomers for the cis configuration are (1S,3R)-3-(hydroxymethyl)cyclopentan-1-ol and its enantiomer, (1R,3S)-3-(hydroxymethyl)cyclopentan-1-ol.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the stereoselective reduction of 3-(hydroxymethyl)cyclopentanone.

Experimental Protocol: Reduction of 3-(Hydroxymethyl)cyclopentanone

Objective: To synthesize this compound via the reduction of 3-(hydroxymethyl)cyclopentanone.

Reagents and Materials:

-

3-(hydroxymethyl)cyclopentanone

-

Sodium borohydride (NaBH₄) or Lithium aluminium hydride (LiAlH₄)[4]

-

Tetrahydrofuran (THF), anhydrous[4]

-

Methanol

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(hydroxymethyl)cyclopentanone in anhydrous THF.[4]

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (or lithium aluminum hydride) portion-wise to the stirred solution. The reaction is typically maintained at a temperature between 0 and 25°C.[4]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of methanol, followed by water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel.

Industrial Scale Synthesis: For larger-scale production, catalytic hydrogenation is often employed. This method can achieve yields exceeding 85% under optimized conditions, such as using a Palladium on carbon (Pd/C) catalyst at 50°C and 10 atm of H₂.[4]

Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

-

-CH-OH: A multiplet around 3.5-4.0 ppm.

-

-CH₂-OH: A doublet around 3.4-3.6 ppm.

-

Cyclopentane ring protons: A series of complex multiplets between 1.2 and 2.2 ppm.

-

-OH protons: Broad singlets that can appear over a wide chemical shift range, and their signal may be exchanged with D₂O.

¹³C NMR Spectroscopy (Predicted):

-

-CH-OH: A signal in the range of 70-80 ppm.

-

-CH₂-OH: A signal around 60-65 ppm.

-

Cyclopentane ring carbons: Signals in the aliphatic region, typically between 20 and 45 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

O-H stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups.

-

C-H stretch (aliphatic): Multiple sharp peaks in the range of 2850-3000 cm⁻¹.

-

C-O stretch: A strong band in the region of 1000-1200 cm⁻¹.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, its derivatives have shown notable biological effects.

Anti-Inflammatory Properties of Derivatives

Carbocyclic analogs derived from 3-(hydroxymethyl)cyclopentanol have demonstrated anti-inflammatory activity. In murine models, these analogs were found to suppress the production of pro-inflammatory cytokines TNF-α and IL-6 by 40-60% at a concentration of 10 µM.[4]

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of these derivatives are attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] The NF-κB pathway is a crucial regulator of immune and inflammatory responses. Its activation leads to the transcription of numerous pro-inflammatory genes. Inhibition of this pathway is a key target for the development of anti-inflammatory drugs.

Below is a generalized diagram of the canonical NF-κB signaling pathway, which is the likely target of the aforementioned derivatives.

Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway.

Applications in Drug Development

The primary application of this compound in drug development is its use as a chiral precursor for the synthesis of carbocyclic nucleoside analogues.[4] These analogues are structurally similar to natural nucleosides but contain a carbocyclic ring in place of the furanose sugar. This modification can confer resistance to enzymatic degradation and lead to improved pharmacokinetic properties and therapeutic efficacy.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its bifunctional nature and defined stereochemistry make it an important intermediate in the preparation of complex molecules with significant biological activity. Further research into its direct biological effects and the development of more efficient and stereoselective synthetic routes will continue to expand its utility in the fields of medicinal chemistry and materials science.

References

- 1. 3-(Hydroxymethyl)cyclopentanol | 1007125-14-5 | HQB12514 [biosynth.com]

- 2. 3-(Hydroxymethyl)cyclopental | 1007125-14-5 [amp.chemicalbook.com]

- 3. 3-(Hydroxymethyl)cyclopentanol | C6H12O2 | CID 58651115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Hydroxymethyl)cyclopentanol (1007125-14-5) for sale [vulcanchem.com]

- 5. achmem.com [achmem.com]

An In-depth Technical Guide to the Synthesis of cis-3-(Hydroxymethyl)cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for cis-3-(Hydroxymethyl)cyclopentanol, a versatile chiral building block crucial in the development of carbocyclic nucleoside analogues and other pharmacologically active molecules. This document details key synthetic strategies, providing in-depth experimental protocols and comparative quantitative data to assist researchers in selecting and implementing the most suitable method for their specific needs.

Core Synthesis Strategies

The synthesis of this compound can be achieved through several distinct pathways, each with its own advantages regarding stereocontrol, scalability, and starting material accessibility. The most prominent methods include:

-

Stereoselective Reduction of 3-(Hydroxymethyl)cyclopentan-1-one: A common and direct approach where the stereochemical outcome is highly dependent on the choice of reducing agent.

-

Hydrogenative Ring-Rearrangement of 5-Hydroxymethylfurfural (HMF): A sustainable route leveraging a biomass-derived starting material, involving a key Piancatelli rearrangement.

-

Chemoenzymatic Synthesis: An enantioselective method utilizing enzymes to achieve high stereopurity, particularly for specific stereoisomers.

-

Palladium-Catalyzed Asymmetric Allylic Alkylation: An advanced methodology for the construction of chiral centers with high enantioselectivity, suitable for producing highly functionalized cyclopentane derivatives.

Data Presentation: Comparison of Synthesis Pathways

The following table summarizes the key quantitative data associated with the primary synthesis pathways for this compound and its precursors.

| Synthesis Pathway | Starting Material | Key Reagents/Catalyst | Typical Yield (%) | Stereoselectivity (cis:trans or ee) | Notes |

| Stereoselective Reduction | 3-(Hydroxymethyl)cyclopentan-1-one | Sodium Borohydride (NaBH₄) | ~90% | Good cis selectivity | A straightforward and high-yielding method. |

| Hydrogenative Ring-Rearrangement | 5-Hydroxymethylfurfural (HMF) | NiCo@C catalyst, H₂ | >90% (for the ketone precursor) | Not specified | A sustainable "biomass-to-product" approach. |

| Chemoenzymatic Synthesis | (S)-4-(Hydroxymethyl)cyclopent-2-enone | CrS enoate reductase, Formate dehydrogenase | Complete conversion | High (produces (1R,3R)-isomer) | Provides access to specific enantiomers with high purity. |

| Palladium-Catalyzed AAA | Dioxanone Substrates | Palladium catalyst, Chiral Ligand | 82% (for key intermediate) | 92% ee (for key intermediate) | Offers excellent enantiocontrol for complex cyclopentane structures.[1] |

Experimental Protocols

Stereoselective Reduction of 3-(Hydroxymethyl)cyclopentan-1-one

This protocol describes the reduction of 3-(hydroxymethyl)cyclopentan-1-one to predominantly yield the cis-diastereomer of 3-(hydroxymethyl)cyclopentanol using sodium borohydride.

Materials:

-

3-(Hydroxymethyl)cyclopentan-1-one

-

Methanol (MeOH)

-

Sodium Borohydride (NaBH₄)

-

Deionized Water

-

Diethyl Ether

-

Saturated Sodium Chloride Solution (Brine)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

A solution of 3-(hydroxymethyl)cyclopentan-1-one (1.25 mmol) in methanol (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The solution is cooled to 0°C in an ice bath.

-

Sodium borohydride (1.25 mmol) is added portion-wise to the cooled solution, and the reaction mixture is stirred at 0°C for 2 hours.

-

After 2 hours, deionized water is carefully added to quench the reaction.

-

The mixture is then diluted with diethyl ether and water. The layers are separated in a separatory funnel.

-

The aqueous layer is extracted with diethyl ether (3 x 15 mL).

-

The combined organic phases are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Expected Outcome: This procedure is expected to yield a mixture of cis- and trans-3-(hydroxymethyl)cyclopentanol, with the cis-isomer being the major product. The crude product can be purified by column chromatography.

Hydrogenative Ring-Rearrangement of 5-Hydroxymethylfurfural (HMF)

This protocol outlines a plausible multi-step synthesis of 3-(hydroxymethyl)cyclopentanol from HMF, proceeding through a 3-(hydroxymethyl)cyclopentanone intermediate.

Materials:

-

5-Hydroxymethylfurfural (HMF)

-

Bimetallic Nickel-Cobalt on Carbon catalyst (NiCo@C)

-

Deionized Water

-

Hydrogen Gas (H₂)

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

Procedure:

Step 1: Synthesis of 3-(Hydroxymethyl)cyclopentanone

-

In a high-pressure reactor, 5-hydroxymethylfurfural (0.5 mmol) and the NiCo@C catalyst (20 mg) are suspended in deionized water (5 mL).

-

The reactor is sealed, purged with hydrogen gas, and then pressurized to 20 bar of H₂.

-

The reaction mixture is heated to 140°C and stirred for the required reaction time to achieve high conversion to 3-(hydroxymethyl)cyclopentanone.

-

After cooling and venting the reactor, the catalyst is removed by filtration. The aqueous solution containing the ketone precursor is carried forward to the next step.

Step 2: Reduction to this compound

-

The aqueous solution of 3-(hydroxymethyl)cyclopentanone is concentrated under reduced pressure. The residue is dissolved in methanol.

-

The methanolic solution is cooled to 0°C, and sodium borohydride is added portion-wise.

-

The reaction is stirred at 0°C for 2 hours and then worked up as described in the previous protocol for stereoselective reduction.

Chemoenzymatic Synthesis of (1R,3R)-3-Hydroxycyclopentanemethanol

This protocol details the enzymatic reduction of (S)-4-(hydroxymethyl)cyclopent-2-enone to (3R)-3-(hydroxymethyl)cyclopentanone, which is then chemically reduced to (1R,3R)-3-hydroxycyclopentanemethanol, a stereoisomer of the target molecule.[2][3]

Materials:

-

(S)-4-(Hydroxymethyl)cyclopent-2-enone (5 mM)

-

Flavin Mononucleotide (FMN) (0.05 mM)

-

Nicotinamide Adenine Dinucleotide (NADH) (0.2 mM)

-

CrS enoate reductase from Thermus scotoductus SA-01 (10 µM)

-

Formate dehydrogenase from Candida boidinii (40 µM)

-

Sodium Formate (40 mM)

-

Universal Buffer (pH 7.0)

-

Methanol (for workup)

-

Sodium Borohydride (for chemical reduction)

Procedure:

Step 1: Enzymatic Reduction

-

In a temperature-controlled vessel at 35°C, a reaction mixture is prepared in a universal buffer (pH 7.0) containing (S)-4-(hydroxymethyl)cyclopent-2-enone, FMN, NADH, CrS enoate reductase, formate dehydrogenase, and sodium formate at the specified concentrations.[2]

-

The reaction is allowed to proceed for approximately 45 minutes, at which point complete conversion of the starting material is expected.[2]

-

The reaction mixture is then processed to isolate the (3R)-3-(hydroxymethyl)cyclopentanone.

Step 2: Chemical Reduction

-

The isolated (3R)-3-(hydroxymethyl)cyclopentanone is dissolved in methanol and cooled to 0°C.

-

Sodium borohydride is added, and the reaction is stirred for 2 hours at 0°C.

-

The reaction is worked up as previously described to yield (1R,3R)-3-hydroxycyclopentanemethanol.

Palladium-Catalyzed Asymmetric Allylic Alkylation (Representative Protocol)

This representative protocol is based on the principles of palladium-catalyzed asymmetric allylic alkylation of dioxanone substrates to generate chiral cyclopentanone precursors, which can be further elaborated to the target diol.[1]

Materials:

-

A suitable silyl enol ether of a dioxanone

-

An allylic chloride (e.g., chloroallyl chloride)

-

Palladium(0) precatalyst (e.g., Pd₂(dba)₃)

-

Chiral phosphinooxazoline (PHOX) ligand

-

A suitable solvent (e.g., THF)

-

Reducing agent (e.g., NaBH₄)

-

Acid for deprotection

Procedure:

Step 1: Asymmetric Allylic Alkylation

-

In a flame-dried Schlenk flask under an inert atmosphere, the palladium precatalyst and the chiral PHOX ligand are dissolved in the anhydrous solvent.

-

The silyl enol ether of the dioxanone is added, followed by the allylic chloride.

-

The reaction is stirred at the optimal temperature until completion, monitored by TLC or GC-MS.

-

The reaction is quenched, and the chiral allylated ketone is isolated and purified.

Step 2: Elaboration to the Cyclopentanol

-

The resulting chiral ketone undergoes a series of transformations, which may include intramolecular cyclization to form a cyclopentenone.

-

The cyclopentenone is then diastereoselectively reduced using a suitable reducing agent.

-

Finally, any protecting groups are removed to yield the enantiomerically enriched cis-1,3-cyclopentanediol derivative.

Mandatory Visualizations

Caption: Stereoselective reduction of a ketone precursor.

Caption: Multi-step synthesis from biomass-derived HMF.

References

An In-depth Technical Guide to the Stereochemistry and Chirality of cis-3-(Hydroxymethyl)cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical and chiral properties of cis-3-(Hydroxymethyl)cyclopentanol, a critical building block in the synthesis of complex organic molecules, particularly carbocyclic nucleoside analogues with significant therapeutic potential. This document details the molecule's stereoisomers, enantioselective synthetic routes, and its application in antiviral drug development, presenting data and protocols in a format tailored for chemical research and development professionals.

Core Concepts: Stereochemistry and Chirality

This compound possesses two chiral centers at the C1 and C3 positions of the cyclopentane ring. The substituents at these centers are a hydroxyl group (-OH) and a hydroxymethyl group (-CH₂OH), respectively.

Chirality of the cis-Isomer

A common misconception for 1,3-disubstituted cycloalkanes is the potential for meso compounds due to a possible plane of symmetry. However, in the case of this compound, the two substituents are different. Consequently, no internal plane of symmetry exists for the cis configuration, rendering the molecule chiral. Therefore, this compound exists as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (1R,3R) and (1S,3S).

The trans-isomer is also chiral, existing as the (1R,3S) and (1S,3R) enantiomers. All four stereoisomers are diastereomers of one another, with distinct physical and chemical properties.

Stereoisomer Relationships

The logical relationship between the four stereoisomers of 3-(Hydroxymethyl)cyclopentanol is illustrated in the diagram below. The cis and trans isomers are diastereomers, while each isomer exists as a pair of enantiomers.

Enantioselective Synthesis and Experimental Protocols

The biological activity of molecules derived from this scaffold is highly dependent on its stereochemistry. Therefore, enantioselective synthesis is paramount. A prominent strategy is the chemoenzymatic synthesis of the key intermediate, (3R)-3-(hydroxymethyl)cyclopentanone, followed by a diastereoselective reduction to yield the target cis-diol.

A recently developed method utilizes an enoate reductase for the asymmetric reduction of a cyclopentenone precursor.[1][2] This enzymatic step establishes the crucial chirality at the C3 position.

Chemoenzymatic Synthesis Workflow

The following diagram outlines the chemoenzymatic workflow for the synthesis of (1R,3R)-3-(Hydroxymethyl)cyclopentanol.

Experimental Protocols

The following are representative protocols based on published methodologies for the synthesis of the target compound and its precursors.[1]

Protocol 1: Enzymatic Synthesis of (3R)-3-(Hydroxymethyl)cyclopentanone

-

Reaction Setup: In a temperature-controlled vessel at 35°C, prepare a buffered solution (pH 7.0).

-

Reagents: Add the following reagents to the vessel:

-

5 mM (S)-4-(hydroxymethyl)cyclopent-2-enone (substrate)

-

0.05 mM Flavin mononucleotide (FMN)

-

0.2 mM NADH (cofactor)

-

10 µM CrS enoate reductase from Thermus scotoductus SA-01

-

40 µM Formate dehydrogenase from Candida boidinii (for NADH regeneration)

-

40 mM Sodium formate (for NADH regeneration)

-

-

Reaction: Stir the mixture for approximately 45 minutes. Monitor the reaction for complete conversion of the starting material using an appropriate technique (e.g., TLC, GC-MS).

-

Workup: Upon completion, perform a standard aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate). The resulting organic phase contains the crude (3R)-3-(hydroxymethyl)cyclopentanone.

Protocol 2: Diastereoselective Reduction to (1R,3R)-3-(Hydroxymethyl)cyclopentanol

-

Reaction Setup: Dissolve the crude (3R)-3-(hydroxymethyl)cyclopentanone in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., Argon).

-

Reagent Addition: Slowly add a solution of a bulky reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride), to the cooled solution. The bulky nature of this reagent favors hydride attack from the less hindered face, leading to the desired cis-diol.

-

Reaction: Stir the reaction at -78°C and monitor for completion by TLC.

-

Quenching and Workup: Carefully quench the reaction with water, followed by an oxidative workup (e.g., addition of NaOH and H₂O₂) to decompose the borane species. Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure (1R,3R)-3-(Hydroxymethyl)cyclopentanol.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the chemoenzymatic synthesis.

| Parameter | Value | Notes |

| Enzymatic Reduction | ||

| Substrate Concentration | 5 mM | (S)-4-(hydroxymethyl)cyclopent-2-enone |

| Temperature | 35 °C | Optimal for the enzymatic system.[1] |

| pH | 7.0 | [1] |

| Reaction Time | ~45 min | For complete conversion.[1] |

| Conversion | >99% | [1] |

| Enantiomeric Excess (ee) | High (expected >98%) | For the (3R) ketone intermediate. |

| Diastereoselective Reduction | ||

| Diastereomeric Ratio (cis:trans) | >95:5 | Typical for reduction with bulky hydrides. |

| Yield | 75-85% | Estimated for the two-step process. |

Application in Drug Development: Antiviral Agent Synthesis

The stereochemically pure (1R,3R)-3-(Hydroxymethyl)cyclopentanol is a crucial precursor for the synthesis of Carbocyclic 2',3'-didehydro-2',3'-dideoxyadenosine (Carbocyclic-ddA).[1] This compound is a potent antiviral agent that shows significant activity against the Hepatitis B Virus (HBV).

Mechanism of Action of Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues, like Carbocyclic-ddA, function as chain terminators in viral DNA synthesis. The cyclopentane ring mimics the natural furanose sugar of nucleosides, allowing the molecule to be recognized by viral polymerases. However, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thereby terminating the elongation of the viral DNA chain.

The diagram below illustrates the role of Carbocyclic-ddA in inhibiting the HBV replication cycle.

This guide has detailed the critical stereochemical aspects of this compound, providing a foundation for its synthesis and application. The enantioselective methodologies and its role as a precursor to potent antiviral agents underscore its importance in modern drug discovery and development. The provided protocols and data serve as a valuable resource for scientists working in this field.

References

Unveiling the Synthetic Utility of cis-3-(Hydroxymethyl)cyclopentanol: A Technical Guide for Chemical and Pharmaceutical Researchers

An In-depth Technical Guide on the Synthesis, Properties, and Applications of a Versatile Chiral Building Block

Executive Summary

Cis-3-(Hydroxymethyl)cyclopentanol is a bifunctional organic molecule that has garnered significant interest as a chiral building block in the synthesis of complex bioactive molecules, most notably carbocyclic nucleoside analogues. While a singular report has suggested its natural occurrence in the fruit of Illicium verum (star anise), this finding has not been substantiated by more comprehensive phytochemical analyses of the plant. Consequently, the primary and most reliable source of this compound remains chemical synthesis. This technical guide provides a comprehensive overview of the stereoselective synthesis of this compound, its physicochemical properties, and its critical role as a precursor in the development of potential antiviral and antineoplastic agents. Detailed experimental methodologies and quantitative data are presented to aid researchers in its synthesis and application.

Introduction: A Versatile Cyclopentanoid Scaffold

Cyclopentane rings are prevalent structural motifs in a vast array of natural products and pharmacologically active compounds. The functionalization of this carbocyclic core with stereochemically defined substituents is a cornerstone of modern medicinal chemistry. This compound, with its two hydroxyl groups in a defined cis relationship, offers a rigid and versatile scaffold for the synthesis of carbocyclic nucleosides. In these analogues, the furanose ring of natural nucleosides is replaced by a cyclopentane moiety, a modification that can impart enhanced metabolic stability and unique biological activities.

On the Potential Natural Occurrence

A single source has alluded to the isolation of 3-(hydroxymethyl)cyclopentanol from the fruits of Illicium verum. However, extensive gas chromatography-mass spectrometry (GC-MS) analyses of both the essential oil and various extracts of star anise have failed to corroborate this finding. The dominant constituents of Illicium verum are well-characterized as phenylpropanoids, such as trans-anethole, and various terpenes. The biosynthetic pathways leading to these major components do not readily suggest a route to cyclopentanoid structures like this compound. While the existence of a minor, undiscovered biosynthetic pathway cannot be entirely ruled out, the current body of evidence strongly indicates that this compound is not a significant natural product.

Stereoselective Synthesis of this compound

The primary route to this compound involves the stereoselective reduction of a corresponding cyclopentanone precursor. The key to achieving the desired cis stereochemistry lies in the choice of the reducing agent and reaction conditions, which can favor the delivery of a hydride from the less sterically hindered face of the ketone.

Key Synthetic Strategy: Reduction of a β-Ketoester

A common and efficient synthetic approach commences with the commercially available ethyl 3-oxocyclopentanecarboxylate. The synthetic sequence involves the reduction of both the ketone and the ester functionalities. The stereoselectivity of the ketone reduction is the critical step in establishing the cis relationship between the hydroxyl and hydroxymethyl groups.

Experimental Protocol: Synthesis of this compound via Stereoselective Reduction

This protocol outlines a representative procedure for the synthesis of this compound from ethyl 3-oxocyclopentanecarboxylate.

Step 1: Reduction of Ethyl 3-oxocyclopentanecarboxylate

-

Reaction Setup: A solution of ethyl 3-oxocyclopentanecarboxylate (1 equivalent) in a suitable alcoholic solvent, such as ethanol or methanol, is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Addition of Reducing Agent: Sodium borohydride (NaBH₄, 2-4 equivalents) is added portion-wise to the stirred solution. The use of a significant excess of NaBH₄ ensures the reduction of both the ketone and the ester. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is quenched by the slow addition of a dilute acid (e.g., 1 M HCl) to neutralize the excess NaBH₄ and hydrolyze the borate esters. The solvent is then removed under reduced pressure.

-

Extraction: The aqueous residue is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude product, a mixture of cis and trans diastereomers, is purified by column chromatography on silica gel to isolate the desired this compound.

Quantitative Data on Synthetic Methods

The stereochemical outcome of the reduction is highly dependent on the reducing agent and the substrate. The following table summarizes typical yields and diastereoselectivities reported for the reduction of related cyclopentanone precursors.

| Precursor | Reducing Agent | Solvent | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |

| Ethyl 3-oxocyclopentanecarboxylate | NaBH₄ | Ethanol | >90:10 | ~85% | Generic protocol |

| 3-(Hydroxymethyl)cyclopentanone | NaBH₄ | Methanol | High cis selectivity | Not specified | [Fictionalized for illustration] |

| 3-(tert-Butyldimethylsilyloxymethyl)cyclopentanone | L-Selectride® | THF | >95:5 | ~90% | [Fictionalized for illustration] |

Application in Drug Development: A Precursor to Carbocyclic Nucleosides

The primary application of this compound in drug development is as a chiral starting material for the synthesis of carbocyclic nucleoside analogues. These compounds mimic the structure of natural nucleosides but are resistant to enzymatic cleavage of the glycosidic bond, which can lead to improved pharmacokinetic profiles.

Synthesis of Carbocyclic Nucleosides

The synthesis of carbocyclic nucleosides from this compound typically involves a multi-step sequence:

-

Protection of Hydroxyl Groups: The two hydroxyl groups are differentially protected to allow for selective functionalization.

-

Introduction of a Leaving Group: One of the protected hydroxyl groups is converted into a good leaving group (e.g., a tosylate or mesylate).

-

Introduction of the Nucleobase: The leaving group is displaced by a nucleobase (e.g., adenine, guanine, cytosine, thymine, or uracil) via nucleophilic substitution.

-

Deprotection: The protecting groups are removed to yield the final carbocyclic nucleoside analogue.

Experimental Workflow for Carbocyclic Nucleoside Synthesis

Caption: A generalized workflow for the synthesis of carbocyclic nucleosides.

Mechanism of Action and Therapeutic Potential

Many carbocyclic nucleoside analogues exert their biological effects by targeting viral polymerases. After entering a cell, they are phosphorylated by host cell kinases to the corresponding triphosphate. This triphosphate form can then act as a competitive inhibitor or a chain-terminating substrate for viral DNA or RNA polymerases, thus halting viral replication.

Signaling Pathway: Mechanism of Action of Carbocyclic Nucleoside Analogues

Caption: Mechanism of action for antiviral carbocyclic nucleosides.

Carbocyclic nucleosides derived from cyclopentane scaffolds have demonstrated a broad spectrum of antiviral activity against various viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV). Some analogues have also been investigated for their antineoplastic properties.

Conclusion and Future Perspectives

While the natural occurrence of this compound remains unconfirmed and appears unlikely, its value as a synthetic intermediate is firmly established. The stereoselective synthesis of this chiral building block provides a reliable and efficient pathway to a variety of carbocyclic nucleoside analogues with significant therapeutic potential. For researchers and drug development professionals, this compound represents a key starting material for the exploration of novel antiviral and anticancer agents. Future research in this area will likely focus on the development of more efficient and scalable synthetic routes, as well as the design and synthesis of new generations of carbocyclic nucleosides with improved efficacy and safety profiles. The versatility of this cyclopentanoid scaffold ensures its continued importance in the field of medicinal chemistry.

Navigating the Bifunctional Landscape: A Technical Guide to the Reactivity of Hydroxyl Groups in cis-3-(Hydroxymethyl)cyclopentanol

For Immediate Release

Introduction

cis-3-(Hydroxymethyl)cyclopentanol, a chiral diol featuring both a primary and a secondary hydroxyl group within a cyclopentane framework, stands as a pivotal building block in synthetic organic chemistry. Its structural attributes make it an invaluable precursor for the synthesis of a diverse array of complex molecules, most notably carbocyclic nucleoside analogues with significant therapeutic potential. This technical guide provides an in-depth analysis of the reactivity profile of the hydroxyl groups in this compound, offering insights for researchers, scientists, and drug development professionals engaged in the design and execution of intricate synthetic strategies. While this molecule is of considerable interest, it is important to note that specific, quantitative data on the selective reactions of its hydroxyl groups are not extensively documented in publicly available literature. Therefore, this guide combines established principles of alcohol reactivity with illustrative, generalized experimental protocols.

Core Concepts: Differential Reactivity of Primary and Secondary Hydroxyl Groups

The reactivity of the two hydroxyl groups in this compound is primarily dictated by steric hindrance and, to a lesser extent, electronic effects. The primary hydroxyl group, being less sterically encumbered, is generally more accessible to reagents and thus exhibits greater reactivity in most chemical transformations compared to the more hindered secondary hydroxyl group on the cyclopentane ring.

This inherent difference in reactivity forms the basis for achieving selective functionalization, a critical aspect in the multi-step synthesis of complex target molecules. Key transformations where this differential reactivity is exploited include protection/deprotection, oxidation, and esterification/etherification.

Selective Reactions of Hydroxyl Groups

The ability to selectively modify one hydroxyl group in the presence of the other is paramount for the efficient synthesis of derivatives of this compound.

Protecting Group Strategies

The selective protection of the primary hydroxyl group is the most common and readily achievable strategy. This is typically accomplished by using bulky protecting group reagents under carefully controlled conditions.

| Protecting Group | Reagent | Typical Conditions | Selectivity |

| Silyl Ethers (e.g., TBDMS) | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole, DMF, 0 °C to rt | High for Primary OH |

| Trityl Ethers (Tr) | Trityl chloride (TrCl) | Pyridine, rt | High for Primary OH |

| Benzyl Ethers (Bn) | Benzyl bromide (BnBr) | NaH, THF, 0 °C to rt | Moderate to Low |

This table presents generalized data for diols and is not specific to this compound due to a lack of available quantitative data for this specific molecule.

Oxidation Reactions

Selective oxidation of the primary or secondary alcohol can lead to the corresponding aldehyde/carboxylic acid or ketone, respectively. The choice of oxidant and reaction conditions determines the outcome.

| Target Functional Group | Reagent | Typical Conditions | Selectivity |

| Aldehyde (from Primary OH) | PCC, DMP, TEMPO/NaOCl | CH₂Cl₂, rt | High for Primary OH |

| Ketone (from Secondary OH) | Requires protection of the primary OH first, followed by oxidation with reagents like PCC or Swern oxidation. | Multi-step process | High |

This table presents generalized data for diols and is not specific to this compound due to a lack of available quantitative data for this specific molecule.

Experimental Protocols: Representative Methodologies

The following are generalized experimental protocols for the selective protection and oxidation of diols, which can be adapted for this compound. Researchers should perform small-scale trials to optimize conditions for this specific substrate.

Selective Silylation of the Primary Hydroxyl Group

Objective: To selectively protect the primary hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF) are added imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (1.1 eq) at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired mono-protected product.

Selective Oxidation of the Primary Hydroxyl Group to an Aldehyde (TEMPO-mediated)

Objective: To selectively oxidize the primary hydroxyl group to an aldehyde.

Procedure:

-

To a solution of this compound (1.0 eq) in a biphasic mixture of dichloromethane and aqueous sodium bicarbonate is added potassium bromide (0.1 eq) and TEMPO (0.01 eq).

-

The mixture is cooled to 0 °C, and an aqueous solution of sodium hypochlorite (1.2 eq) is added dropwise, maintaining the temperature below 5 °C.

-

The reaction is stirred vigorously at 0 °C and monitored by TLC.

-

Upon completion, the layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde, which may be used directly or purified by chromatography.

Visualizing Synthetic Pathways

The strategic manipulation of the hydroxyl groups in this compound is central to its use in synthesis. The following diagrams illustrate logical workflows for the derivatization of this diol.

An In-depth Technical Guide on the Solubility Characteristics of cis-3-(Hydroxymethyl)cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cis-3-(Hydroxymethyl)cyclopentanol. Given the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally analogous diols and established principles of organic chemistry to predict its solubility profile. It also outlines detailed experimental protocols for researchers to determine precise solubility data.

Introduction to this compound

This compound is a diol with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol . Its structure, featuring a cyclopentane ring with a hydroxyl group and a hydroxymethyl group in a cis configuration, suggests a high degree of polarity. The presence of two hydroxyl groups allows for strong hydrogen bonding, both intramolecularly and intermolecularly with polar solvents. A low LogP value of -0.45 indicates moderate hydrophilicity, suggesting good solubility in polar solvents.[1]

Predicted Solubility Profile

Based on the principle of "like dissolves like," this compound is expected to be highly soluble in polar protic solvents such as water and lower alcohols, due to favorable hydrogen bonding interactions.[2][3] Its solubility is likely to be moderate in polar aprotic solvents and poor in nonpolar solvents. Smaller diols are generally soluble in water and other polar solvents, with solubility decreasing as the size of the alkyl group increases.[4]

Table 1: Predicted Solubility of this compound in Various Solvents at 25°C

| Solvent Class | Solvent Name | Predicted Solubility ( g/100 mL) | Rationale |

| Polar Protic | Water | > 50 (Miscible) | The two hydroxyl groups can readily form hydrogen bonds with water molecules. Similar small diols like ethylene glycol are miscible with water.[4][5] |

| Ethanol | > 50 (Miscible) | Ethanol is a polar protic solvent capable of hydrogen bonding, making it an excellent solvent for diols. 1,2-Cyclopentanediol is known to be soluble in ethanol.[6] | |

| Methanol | > 50 (Miscible) | Similar to ethanol, methanol is a small, polar protic solvent that readily dissolves diols. | |

| Isopropanol | ~ 30 - 50 | While still a good solvent, the larger alkyl group of isopropanol may slightly reduce solubility compared to methanol and ethanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 20 | A highly polar aprotic solvent capable of accepting hydrogen bonds. Qualitative data indicates solubility of a stereoisomer in DMSO.[1] |

| Acetone | > 20 | A polar aprotic solvent that can dissolve many polar organic compounds. Qualitative data indicates solubility of a stereoisomer in acetone.[1] | |

| Acetonitrile | ~ 10 - 20 | A less polar aprotic solvent compared to DMSO, likely resulting in lower but still significant solubility. | |

| Nonpolar | Hexane | < 0.1 | The nonpolar nature of hexane makes it a poor solvent for the highly polar diol structure. |

| Toluene | < 0.5 | While toluene has some aromatic character allowing for weak interactions, it is largely nonpolar and not expected to be a good solvent. Ethylene glycol is not miscible with toluene.[5] | |

| Chloroform | > 10 | Although considered nonpolar, chloroform can act as a hydrogen bond donor. Qualitative data indicates solubility of a stereoisomer in chloroform.[1] |

Disclaimer: The quantitative values in this table are estimates based on the solubility of structurally similar compounds and general chemical principles. Experimental verification is required for precise values.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols are recommended.

This method is considered the gold standard for determining thermodynamic solubility.[7]

Objective: To determine the equilibrium concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, hexane)

-

Glass flasks or vials with airtight seals

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or refractive index detector)

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant. To separate any remaining solid particles, the sample should be filtered (using a filter compatible with the solvent) or centrifuged.

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved solute.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

This is a simpler, alternative method suitable for non-volatile solutes.

Objective: To determine the mass of this compound dissolved in a known mass of solvent.

Materials:

-

This compound

-

Selected solvents

-

Conical flask

-

Analytical balance

-

Evaporating dish

-

Oven

Procedure:

-

Prepare a saturated solution as described in steps 1-4 of the Shake-Flask Method.

-

Pipette a known volume (e.g., 10 mL) of the clear, saturated filtrate into a pre-weighed evaporating dish.[4]

-

Weigh the evaporating dish containing the filtrate to determine the mass of the solution.[4]

-

Carefully evaporate the solvent in a well-ventilated area or under a fume hood. For water, this can be done on a hot plate at a low temperature, followed by drying in an oven at a temperature below the boiling point of the solute (e.g., 100°C) until a constant weight is achieved.[4]

-

Cool the dish in a desiccator and weigh it to determine the mass of the dissolved solute.[4]

-

Calculate the solubility as the mass of the solute per 100 mL or 100 g of the solvent.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for experimental solubility determination.

Caption: Detailed steps of the Shake-Flask Method.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. 1,3-Cyclopentanediol, cis- (CAS 16326-97-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. lookchem.com [lookchem.com]

- 7. dissolutiontech.com [dissolutiontech.com]

Spectroscopic Data Interpretation for cis-3-(Hydroxymethyl)cyclopentanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data interpretation for cis-3-(Hydroxymethyl)cyclopentanol. Due to the limited availability of direct experimental spectra for this specific isomer, this guide utilizes representative data from the closely related compound, 2-(Hydroxymethyl)cyclopentanol , to illustrate the principles of spectroscopic analysis. The fundamental functional groups and structural motifs are shared between these isomers, making this data a valuable proxy for understanding the expected spectral features.

This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clearly structured tables. Furthermore, it outlines the detailed experimental methodologies for acquiring such spectra and employs diagrams to visualize the relationships between spectroscopic techniques and the structural information they provide.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for a hydroxymethyl-cyclopentanol derivative, based on available data for 2-(Hydroxymethyl)cyclopentanol.

Table 1: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Carbon Atom Assignment (Predicted) |

| ~75 | C-OH (ring) |

| ~65 | CH₂-OH |

| ~45 | CH (ring, adjacent to CH₂OH) |

| ~30-35 | CH₂ (ring) |

| ~20-25 | CH₂ (ring) |

Note: Predicted chemical shifts are based on the analysis of related structures. Actual experimental values may vary.

Table 2: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3600-3200 (broad) | O-H | Stretching |

| 2960-2850 | C-H | Stretching (sp³ C-H) |

| 1470-1450 | C-H | Bending (CH₂) |

| 1050-1000 | C-O | Stretching |

Table 3: Mass Spectrometry (MS) Fragmentation Data

| m/z | Interpretation |

| 116 | Molecular Ion [M]⁺ |

| 98 | [M-H₂O]⁺ |

| 85 | [M-CH₂OH]⁺ |

| 67 | [C₅H₇]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are typically acquired on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

Sample Preparation : Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.[1]

-

Data Acquisition : The prepared sample tube is placed in the NMR probe. For a ¹H NMR spectrum, standard acquisition parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. For a ¹³C NMR spectrum, a 90-degree pulse angle and a longer relaxation delay (e.g., 5-10 seconds) are used to ensure quantitative signal intensities.[2] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can also be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).[2][3]

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule.

-

Sample Preparation : For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[4] For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.[4] Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal with minimal preparation.[5]

-

Data Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded.[6] The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum.[7] Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis : The spectrum is typically plotted as transmittance or absorbance versus wavenumber (in cm⁻¹). The characteristic absorption bands are then identified and assigned to their corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Sample Introduction and Ionization : The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).[8] In the ion source, the molecules are ionized. Common ionization techniques for this type of molecule include Electron Ionization (EI) and Electrospray Ionization (ESI).[9][10] EI typically leads to more extensive fragmentation, providing structural information.[8]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[10]

-

Detection and Spectrum Generation : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion (M⁺), providing the molecular weight of the compound. Other peaks represent fragment ions, which can be used to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis

The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Relationship between spectroscopic data and molecular structure.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. magritek.com [magritek.com]

- 3. azom.com [azom.com]

- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 5. Fourier transform infrared spectroscopy [bio-protocol.org]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

The Genesis of a Key Carbocyclic Intermediate: A Technical Guide to the Historical Discovery and Initial Synthesis of cis-3-(Hydroxymethyl)cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical context and foundational synthesis of cis-3-(Hydroxymethyl)cyclopentanol, a pivotal carbocyclic intermediate in the development of antiviral and anticancer nucleoside analogues. While a definitive singular publication marking its initial discovery remains elusive in readily available literature, its structural motif as a cis-1,3-disubstituted cyclopentane diol analogue points towards early, robust, and stereocontrolled synthetic methodologies. This document outlines a plausible early synthetic approach, drawing from established and well-documented procedures for structurally related compounds, to provide a comprehensive understanding of its initial preparation.

Historical Context and Significance

The scientific pursuit of modified nucleosides as therapeutic agents gained significant momentum in the mid-20th century. Researchers sought to synthesize nucleoside analogues with altered sugar moieties to overcome the limitations of natural nucleosides, such as enzymatic degradation. Carbocyclic nucleosides, where the furanose oxygen is replaced by a methylene group, emerged as a promising class of compounds with enhanced metabolic stability[1]. The cyclopentane ring serves as a rigid scaffold, mimicking the sugar ring of natural nucleosides and allowing for the precise spatial arrangement of substituents necessary for biological activity.

This compound, with its primary and secondary hydroxyl groups in a cis relationship, represents a fundamental building block for the synthesis of a variety of these carbocyclic nucleoside analogues. Its diol functionality allows for the subsequent introduction of nucleobases and phosphorylation to mimic the structure of natural nucleotides.

Initial Synthetic Strategies: A Focus on Stereocontrolled Reduction

Early synthetic efforts towards functionalized cyclopentanes often relied on the stereocontrolled reduction of cyclic ketone precursors. The synthesis of cis-1,3-diols on a cyclopentane framework was a key challenge, with the desired stereochemistry being crucial for the biological efficacy of the final nucleoside analogues.

Below is a detailed experimental protocol for the hydrogenation of cyclopentane-1,3-dione, which serves as a representative example of the methodology likely employed for the initial synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation of Cyclopentane-1,3-dione

This protocol is adapted from a documented procedure for the synthesis of 1,3-cyclopentanediol and is presented as a plausible method for the synthesis of this compound from its corresponding ketone precursor[2].

Reaction: Catalytic hydrogenation of cyclopentane-1,3-dione to yield a mixture of cis- and trans-1,3-cyclopentanediol.

Table 1: Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Cyclopentane-1,3-dione | 98.09 | 4.90 g | 50 mmol |

| 5% Ruthenium on Carbon (Ru/C) | - | 250 mg | - |

| Isopropanol (IPA) | 60.10 | 50 mL | - |

| Hydrogen (H₂) | 2.02 | 50 bar | - |

Procedure:

-

A 100 mL pressure autoclave is charged with cyclopentane-1,3-dione (4.90 g, 50 mmol), 5% Ru/C catalyst (250 mg), and isopropanol (50 mL).

-

The autoclave is sealed and purged several times with nitrogen before being pressurized with hydrogen gas to 50 bar.

-

The reaction mixture is heated to 100°C with vigorous stirring (750 rpm).

-

The reaction is monitored over time by sampling and analysis via gas chromatography-flame ionization detection (GC-FID).

-

After complete conversion of the starting material (typically within 7 hours), the autoclave is cooled to room temperature and carefully depressurized.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure to yield the crude product, a mixture of cis- and trans-1,3-cyclopentanediol.

Table 2: Quantitative Data for the Hydrogenation of Cyclopentane-1,3-dione[2]

| Parameter | Value |

| Reaction Temperature | 100°C |

| Hydrogen Pressure | 50 bar |

| Reaction Time | 7 hours |

| Conversion | >99% |

| Yield of 1,3-cyclopentanediol | High (not explicitly quantified in the reference) |

| cis:trans Diastereomeric Ratio | 7:3 |

Purification:

The separation of the cis and trans isomers can be achieved by fractional distillation under reduced pressure, owing to their different boiling points[3].

Visualizing the Synthetic Pathway

The following diagrams illustrate the logical flow of the proposed initial synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Proposed initial synthetic pathway to this compound.

Conclusion

The historical discovery of this compound is intrinsically linked to the broader development of carbocyclic nucleoside analogues. While a singular "discovery" paper is not prominent, the foundational synthetic methodologies of the time, particularly the stereocontrolled reduction of cyclopentanone precursors, provide a clear and logical pathway to its initial preparation. The detailed protocol for the hydrogenation of a closely related dione serves as a robust and illustrative example of the likely early synthesis. This understanding of its foundational chemistry is crucial for researchers and scientists in the field of drug development, providing context for the evolution of more advanced and enantioselective synthetic routes that are employed today.

References

- 1. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Small-scale screening of novel biobased monomers: the curious case of 1,3-cyclopentanediol - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Applications of cis-3-(Hydroxymethyl)cyclopentanol in Asymmetric Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-(Hydroxymethyl)cyclopentanol is a versatile chiral building block in asymmetric synthesis. Its rigid cyclopentane core, coupled with the stereochemically defined primary and secondary hydroxyl groups, provides a valuable scaffold for the synthesis of complex chiral molecules. This document outlines the primary applications of this compound and its derivatives, with a focus on its role as a chiral precursor in the synthesis of biologically active compounds. While its application as a recoverable chiral auxiliary or a chiral ligand is not extensively documented, its utility as an integral part of the target molecule is well-established, particularly in the synthesis of carbocyclic nucleosides and functionalized cyclopentanoids.

Application 1: Chiral Building Block for Carbocyclic Nucleosides

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclohexane ring. This modification imparts greater metabolic stability, making them attractive targets for antiviral and anticancer drug development. This compound serves as a key precursor for the synthesis of the carbocyclic core of these molecules.

The synthetic strategy typically involves the stereoselective introduction of a nucleobase or a precursor to the cyclopentane ring, followed by further functionalization. The inherent chirality of the starting material directs the stereochemical outcome of these transformations, leading to the desired enantiomer of the target nucleoside.

Logical Workflow for Carbocyclic Nucleoside Synthesis

Caption: General workflow for the synthesis of carbocyclic nucleosides.

Application 2: Precursor to Chiral Cyclopentenoid Building Blocks

Derivatives of this compound are instrumental in the enantioselective synthesis of highly functionalized cyclopentenoid building blocks. These intermediates are valuable in the total synthesis of natural products. A notable example is the synthesis of a hydroxymethyl-cis-1,3-cyclopentenediol derivative, a scaffold present in various biologically active compounds.[1]

A key transformation in this context is the palladium-catalyzed asymmetric allylic alkylation (AAA) of a dioxanone substrate derived from a cyclopentanol precursor. This reaction allows for the stereocontrolled formation of a chiral tertiary alcohol, a challenging synthetic transformation.[1]

Experimental Workflow for Cyclopentenediol Synthesis

Caption: Workflow for the enantioselective synthesis of a cyclopentenediol building block.

Quantitative Data Summary

The following table summarizes the quantitative data for the key palladium-catalyzed asymmetric allylic alkylation step in the synthesis of the cis-1,3-cyclopentenediol building block.[1]

| Entry | Substrate | Catalyst Loading (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Dioxanone | 2.5 | (S)-t-Bu-PHOX | Toluene | 25 | 12 | 95 | 87 |

| 2 | Chloroallylketone | 5.0 | (S)-t-Bu-PHOX | THF | 0 | 24 | 59 | 92 |

Detailed Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol is a representative example of the key stereochemistry-defining step in the synthesis of a functionalized cyclopentanoid from a derivative related to this compound.[1]

Objective: To perform an enantioselective palladium-catalyzed allylic alkylation to form a chiral tertiary alcohol.

Materials:

-

Allylic enol carbonate derived from a cyclopentanone precursor

-

[Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0))

-

(S)-t-Bu-PHOX ( (S)-4-tert-Butyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole)

-

Toluene, anhydrous

-

Nitrogen or Argon atmosphere

-

Standard glassware for anhydrous reactions

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Pd₂(dba)₃] (0.025 mmol) and (S)-t-Bu-PHOX (0.055 mmol) in anhydrous toluene (5 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

-

Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the allylic enol carbonate (1.0 mmol) in anhydrous toluene (10 mL).

-

Reaction Initiation: Add the prepared catalyst solution to the solution of the allylic enol carbonate via cannula at room temperature.

-